B1574707 TAS3681

TAS3681

Cat. No.: B1574707
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAS3681 is a novel, pure androgen receptor (AR) antagonist investigated for its potential in prostate cancer research. Its primary mechanism of action involves directly binding to the AR, inhibiting its transcriptional activity, and notably downregulating the protein levels of both the androgen receptor full-length (AR-FL) and key androgen receptor splice variants (AR-Vs), such as AR-V7 . The reactivation of AR signaling through mechanisms including AR mutations, overexpression, and the emergence of constitutively active splice variants is a major driver of resistance to current anti-androgen therapies . In preclinical studies, this compound demonstrated the ability to counteract this resistance. It effectively suppressed cell proliferation and showed strong antitumor efficacy in enzalutamide-resistant models and AR-V7-positive xenograft models . Furthermore, this compound has shown activity against various mutant ARs, including those with F877L, T878A, and H875Y mutations, which are known to confer resistance to enzalutamide and darolutamide . This profile makes this compound a valuable compound for researching resistance mechanisms in castration-resistant prostate cancer (CRPC) and for exploring next-generation AR-targeting strategies . It is important for researchers to note that while this compound entered Phase I clinical trials for metastatic castration-resistant prostate cancer, its development in this indication has been discontinued . This compound is offered for "Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TAS3681;  TAS-3681;  TAS 3681.

Origin of Product

United States

Scientific Research Applications

Efficacy in Clinical Trials

TAS3681 has undergone rigorous clinical testing to evaluate its safety and effectiveness. A pivotal study (NCT02566772) assessed this compound's pharmacokinetics and preliminary antitumor activity in patients with mCRPC who were resistant to standard therapies. The trial utilized a dose-escalation design to determine the maximum tolerated dose (MTD) and evaluate treatment-related adverse events (TRAEs) .

Key Findings from Clinical Trials:

  • Patient Demographics: The trial included 130 patients with a median age of 66 years, most of whom had undergone multiple lines of systemic therapy prior to enrollment.
  • Adverse Events: Common TRAEs included nausea (57.1%), hyperbilirubinemia (37.5%), and fatigue (32.1%). Serious adverse events were reported in 21.4% of participants .
  • Antitumor Activity: Confirmed prostate-specific antigen (PSA) declines greater than 50% were observed in several cohorts at higher doses, indicating significant antitumor efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific patient populations:

  • Case Study 1: A patient with enzalutamide-resistant mCRPC demonstrated a marked reduction in tumor size after treatment with this compound, supporting its role as a viable option for patients with advanced disease .
  • Case Study 2: In another instance, a cohort of patients showed improved quality of life metrics alongside PSA declines, suggesting that this compound not only targets tumor growth but also enhances overall patient well-being .

Data Summary

The following table summarizes key data from clinical trials involving this compound:

Parameter Details
Trial Phase Phase 1
Patient Population mCRPC patients resistant to standard therapies
Sample Size 130
Common TRAEs Nausea, hyperbilirubinemia, fatigue
Confirmed PSA Declines >50% in multiple cohorts at higher doses
Maximum Tolerated Dose Determined through dose escalation

Future Implications

The development of this compound represents a significant advancement in the management of mCRPC. Its ability to effectively target AR mutations and splice variants could lead to improved outcomes for patients who have limited options due to resistance mechanisms associated with traditional therapies. Ongoing research will further elucidate its long-term efficacy and safety profile.

Comparison with Similar Compounds

Table 1: Key Mechanistic Differences

Compound AR Binding (Ki, nM) AR Downregulation AR Nuclear Translocation Inhibition (IC50, nM) Activity Against AR-V7
TAS3681 7.39 (WT) Yes 63.7 Yes
Enzalutamide 7.11 (WT) No 103 No
Bicalutamide 153 (WT) No Inactive No
Apalutamide 6.01 (WT) No ~100* No
Niclosamide N/A Yes (via proteasome) N/A Yes

*Data inferred from similar AR antagonists.

Key Findings :

  • AR Downregulation : Unlike enzalutamide or apalutamide, this compound reduces AR-FL/AR-Vs protein levels by disrupting HSP90-mediated stabilization, a critical advantage in AR-overexpressed tumors .
  • Resistance Mutations : this compound antagonizes clinically relevant mutations (e.g., F877L, T878A, H875Y) that confer resistance to enzalutamide/apalutamide .
  • Nuclear Translocation : this compound blocks AR nuclear translocation more potently than enzalutamide (IC50: 63.7 nM vs. 103 nM) .

Efficacy in Preclinical Models

Table 2: Antitumor Activity in Cell Lines

Cell Line AR Profile This compound IC50 (nM) Enzalutamide IC50 (nM) Bicalutamide IC50 (nM)
LNCaP AR T878A mutant 18 20 2300
VCaP AR-FL overexpression 170 180 >10,000
SAS MDV No. 3-14 AR-V7+, enzalutamide-resistant 42 >1000 >1000

Key Findings :

  • This compound achieves ~100-fold greater potency than bicalutamide in AR-T878A mutant models .
  • In AR-V7+ enzalutamide-resistant cells, this compound reduces AR-V7 protein levels and restores sensitivity .

Clinical Trial Comparisons

Table 3: Clinical Development Status

Compound Phase Target Population Key Limitations
This compound I/II mCRPC refractory to abiraterone/enzalutamide Limited data on long-term safety
Enzalutamide Approved mCRPC, chemotherapy-naïve Fails in AR-V7+/mutant AR tumors
Niclosamide II mCRPC (combined with abiraterone) Poor bioavailability

Key Findings :

  • This compound’s unique AR-downregulating activity positions it as a viable option for patients with AR splice variants or mutations .

Q & A

Q. What is the molecular mechanism by which TAS3681 downregulates androgen receptor (AR) protein levels in prostate cancer cells?

this compound inhibits AR signaling by binding directly to the receptor, preventing its activation and downstream signaling. Unlike other AR antagonists, this compound reduces AR protein levels by inhibiting translation rather than enhancing degradation. This was demonstrated in experiments using cycloheximide (CHX) and actinomycin D (Act D), where this compound reduced AR protein without affecting mRNA levels or accelerating degradation .

Q. How should preclinical models be selected to evaluate this compound’s efficacy against AR splice variants (AR-Vs)?

Researchers should use castration-resistant prostate cancer (CRPC) xenograft models expressing AR-V7, a splice variant linked to resistance against enzalutamide and abiraterone. For example, SAS MDV No. 3-14 cells implanted in castrated SCID mice showed significant tumor growth suppression with this compound at 15–22.5 mg/kg/day, validated via in vivo efficacy studies and waterfall plot analysis of individual tumor responses .

Q. What are the primary endpoints and statistical methods used in this compound’s preclinical studies?

Key endpoints include tumor volume reduction, AR protein expression levels (via Western blot), and survival metrics. Statistical methods such as Williams’ test (for dose-response comparisons) and SEM for error margins are recommended. For example, in vivo studies reported P<0.025 and P<0.0005 for tumor suppression compared to controls .

Advanced Research Questions

Q. How can researchers resolve contradictions between AR mRNA stability and reduced protein synthesis in this compound-treated cells?

Experimental designs should combine transcriptional and translational inhibitors. In studies using Act D (to block transcription) and CHX (to block translation), this compound reduced AR protein without altering mRNA levels. This suggests a post-transcriptional mechanism targeting AR protein synthesis, distinct from non-selective inhibitors like CHX, which degrade both AR and housekeeping proteins (e.g., GAPDH) .

Q. What methodological considerations are critical for designing a phase I clinical trial for this compound in metastatic CRPC (mCRPC)?

Use a 3+3 dose-escalation design with cohorts receiving this compound twice daily (BID) to balance exposure and toxicity. Primary endpoints should include dose-limiting toxicities (DLTs) and adverse events (AEs), while secondary endpoints focus on pharmacokinetics (PK) and PSA response rates. For example, 300 mg BID was identified as the optimal dose due to manageable QT prolongation and hypertension risks, alongside antitumor activity in heavily pretreated patients .

Q. How should researchers analyze tumor response heterogeneity in this compound clinical trials?

Apply Prostate Cancer Clinical Trials Working Group 3 (PCWG3) criteria, which emphasize PSA declines (>50% from baseline), radiographic responses (e.g., confirmed partial responses), and duration of response (DoR). Waterfall plots are useful for visualizing individual tumor progression, as seen in trials where 23.1% of patients in the 600 mg QD cohort achieved partial responses .

Q. What experimental strategies validate this compound’s efficacy in overcoming resistance to second-generation AR inhibitors (e.g., enzalutamide)?

Use in vitro models of enzalutamide-resistant CRPC cells (e.g., AR-V7+ lines) and measure AR-FL/AR-V7 protein downregulation via immunoblotting. In vivo, compare this compound’s tumor suppression in xenografts with and without AR splice variants. Studies show this compound reduces both AR-FL and AR-V7 levels, restoring sensitivity in resistant models .

Methodological Guidance

Q. How to design a robust pharmacokinetic (PK) study for this compound?

Collect plasma samples at steady state (e.g., Day 8) to assess AUC accumulation ratios (target 2–6×). Dose proportionality should be tested up to 600 mg QD, beyond which exposure plateaus. PK data from phase I trials indicate linear increases in exposure up to 600 mg, with no further gains at higher doses .

Q. What are best practices for reporting AR protein quantification in this compound studies?

Use Western blotting with validated antibodies (e.g., anti-AR N-terminal domain) and normalize to loading controls (e.g., GAPDH). Report both full-length AR (AR-FL) and splice variants (AR-V7). Avoid redundant data by referencing supplementary materials for detailed methodologies, per journal guidelines .

Q. How to address safety signals like QT prolongation in this compound trials?

Implement ECG monitoring at baseline and during treatment. Exclude patients with baseline QTc >450 ms. In phase I trials, QT prolongation >480 ms was a DLT, leading to dose adjustments. Proactive AE management (e.g., antihypertensives for hypertension) is critical for patient safety .

Data Interpretation and Reporting

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Cross-validate findings using orthogonal assays. For example, if in vitro studies show AR downregulation but in vivo tumor responses are modest, assess drug penetration (via PK profiling) or stromal interactions. Preclinical studies should include both cell-based assays and xenograft models to confirm translational relevance .

Q. What statistical approaches are recommended for analyzing dose-dependent AR suppression?

Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate IC50 values. For in vivo data, apply mixed-effects models to account for inter-animal variability. Williams’ test is appropriate for comparing multiple dose groups against controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.